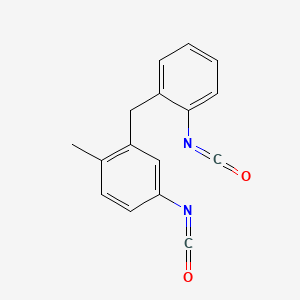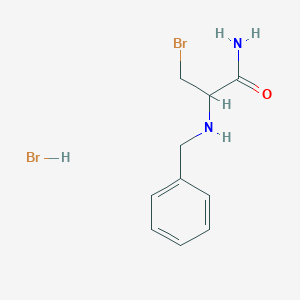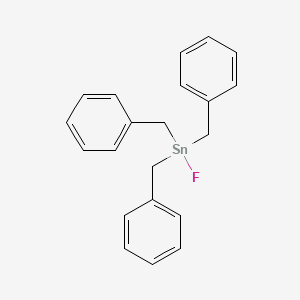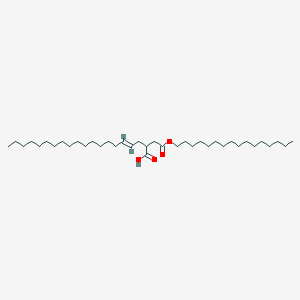
Hexadecyl hydrogen 2-octadecenylsuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecyl hydrogen 2-octadecenylsuccinate is an organic compound with the molecular formula C38H72O4 and a molecular weight of 592.97588 g/mol . This compound is known for its unique chemical structure, which includes a long hydrocarbon chain and a succinate group. It is used in various industrial and research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexadecyl hydrogen 2-octadecenylsuccinate can be synthesized through esterification reactions involving hexadecanol and 2-octadecenylsuccinic anhydride. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Hexadecyl hydrogen 2-octadecenylsuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the succinate group to a more reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the succinate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Reduced succinate derivatives.
Substitution: Various substituted succinate esters.
Aplicaciones Científicas De Investigación
Hexadecyl hydrogen 2-octadecenylsuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the study of lipid metabolism and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, lubricants, and coatings.
Mecanismo De Acción
The mechanism of action of hexadecyl hydrogen 2-octadecenylsuccinate involves its interaction with lipid membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the bioavailability of hydrophobic drugs .
Comparación Con Compuestos Similares
Similar Compounds
- Hexadecyl octanoate
- Cetyl palmitate
- Hexadecyl hydrogen succinate
Comparison
Hexadecyl hydrogen 2-octadecenylsuccinate is unique due to its longer hydrocarbon chain and the presence of an unsaturated bond in the octadecenyl group. This structural feature imparts distinct physicochemical properties, such as lower melting point and enhanced solubility in organic solvents, compared to similar compounds .
Propiedades
Número CAS |
93882-75-8 |
|---|---|
Fórmula molecular |
C38H72O4 |
Peso molecular |
593.0 g/mol |
Nombre IUPAC |
(E)-2-(2-hexadecoxy-2-oxoethyl)icos-4-enoic acid |
InChI |
InChI=1S/C38H72O4/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-36(38(40)41)35-37(39)42-34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h29,31,36H,3-28,30,32-35H2,1-2H3,(H,40,41)/b31-29+ |
Clave InChI |
MDFLCPYNYGOFPM-OWWNRXNESA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCOC(=O)CC(C/C=C/CCCCCCCCCCCCCCC)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)CC(CC=CCCCCCCCCCCCCCCC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


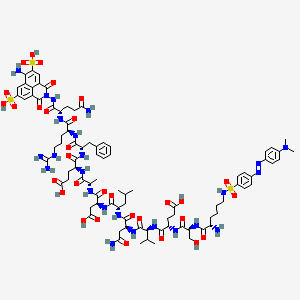
![7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride](/img/structure/B12650120.png)
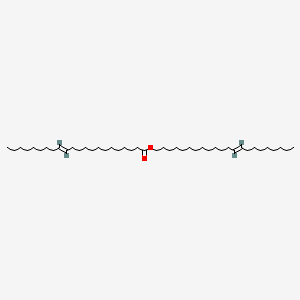
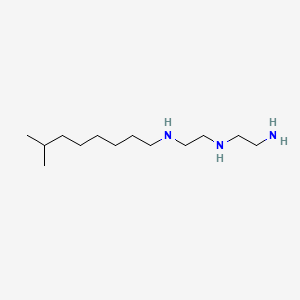
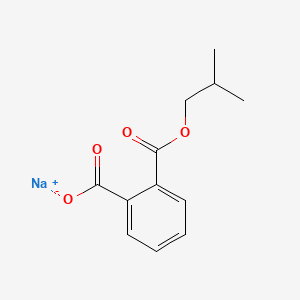
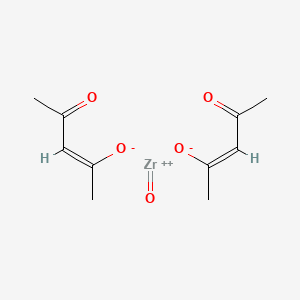

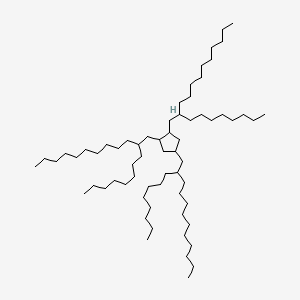
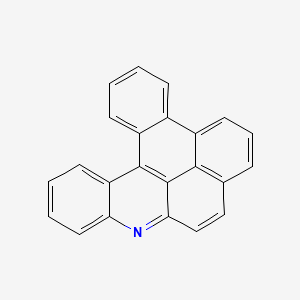
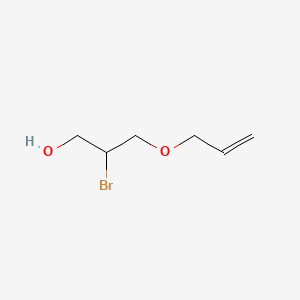
![2'-Azido[1,1'-biphenyl]-2-YL acetate](/img/structure/B12650190.png)
